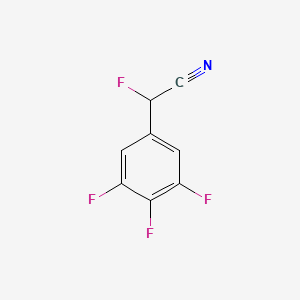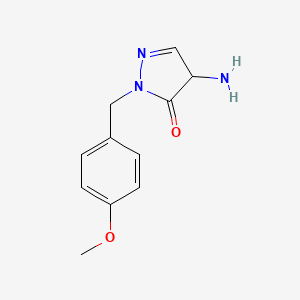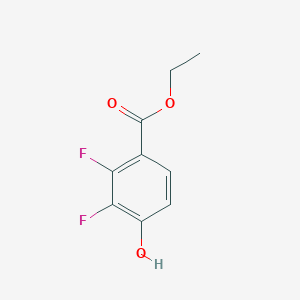![molecular formula C10H21NO2 B14758564 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol CAS No. 820-24-6](/img/structure/B14758564.png)
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol is a chemical compound with a complex structure that includes both an amino group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-methylpentan-2-one with ethylene glycol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethanol
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethane
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethoxyethanol
Uniqueness
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
820-24-6 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[2-(4-methylpentan-2-ylideneamino)ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c1-9(2)8-10(3)11-4-6-13-7-5-12/h9,12H,4-8H2,1-3H3 |
InChI Key |
ASUYVVXLZRWREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NCCOCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


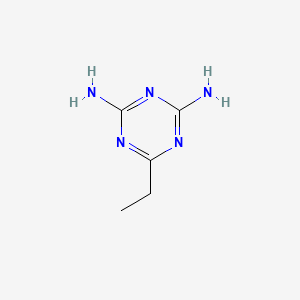
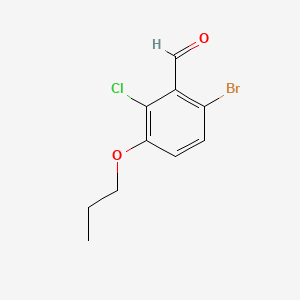

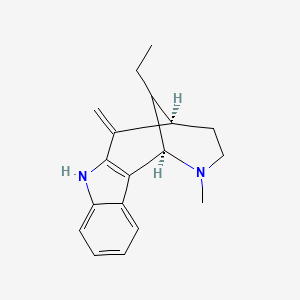
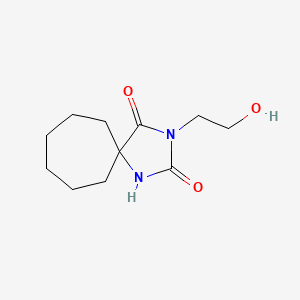
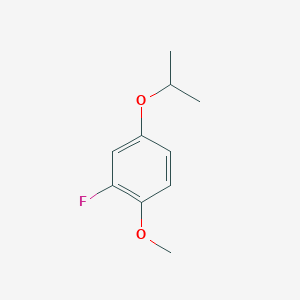
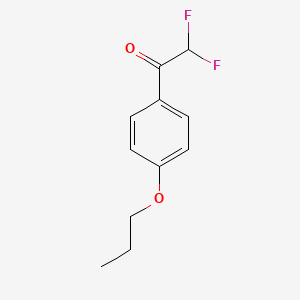

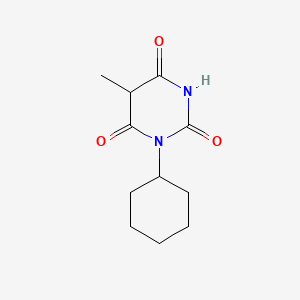
![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
